
4-Phenylisoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The phenyl group attached to the isoxazole ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzohydroxamic acid with acetic anhydride, which leads to the formation of the isoxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl or isoxazole ring.
Aplicaciones Científicas De Investigación
4-Phenylisoxazol-3(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for neurological and inflammatory diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylisoxazol-3(2H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The phenyl and isoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing molecular targets and pathways.
Comparación Con Compuestos Similares
4-Methylisoxazol-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Methoxyphenyl)isoxazol-3(2H)-one: Contains a methoxy group on the phenyl ring.
4-(4-Chlorophenyl)isoxazol-3(2H)-one: Contains a chlorine atom on the phenyl ring.
Uniqueness: 4-Phenylisoxazol-3(2H)-one is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. The phenyl group provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
Clave InChI |
VDQCQTULYAZNNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CONC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
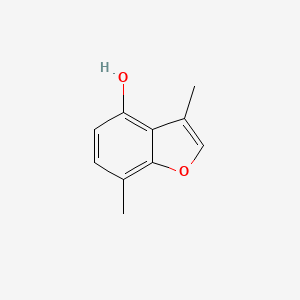

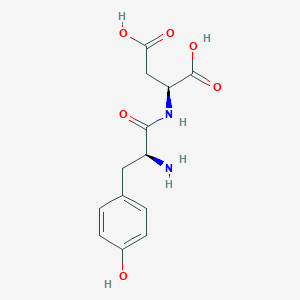
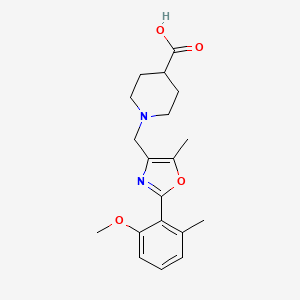
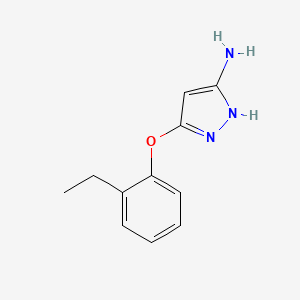
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
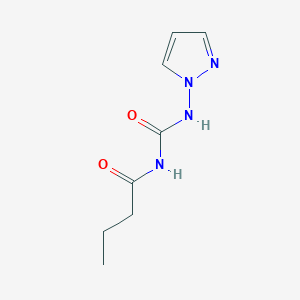
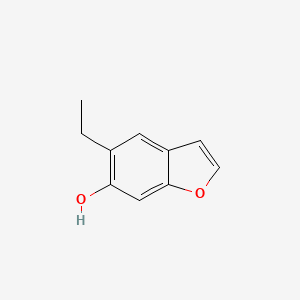
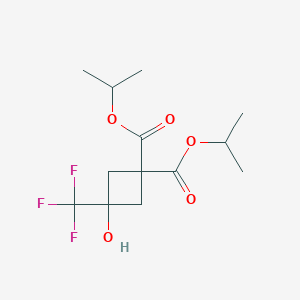
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
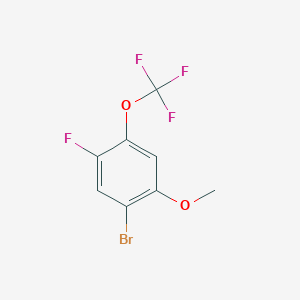
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
